N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE
Description
N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a benzimidazole-derived compound featuring a 2,3-dihydro-1,4-benzodioxine carboxamide moiety. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its ability to interact with biological targets via hydrogen bonding and π-π stacking .
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-22(20-13-27-18-11-5-6-12-19(18)28-20)25-15-8-2-1-7-14(15)21-23-16-9-3-4-10-17(16)24-21/h1-12,20H,13H2,(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDNSOVVQRHYHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The benzodioxine ring is then introduced through a cyclization reaction involving appropriate dihydroxybenzene derivatives and aldehydes. The final step involves the formation of the carboxamide group through an amidation reaction using carboxylic acid derivatives and amines.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green solvents may be employed to achieve these goals.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its benzimidazole core is known for its biological activity, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with various biological pathways makes it a promising compound for the treatment of diseases such as cancer, infections, and inflammatory conditions.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in optoelectronics, sensors, and other high-tech fields.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes, receptors, or nucleic acids, modulating their activity. The benzodioxine ring system may enhance the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Hydrogen Bonding and Crystallography
The benzodioxine oxygen atoms and benzimidazole NH groups in the target compound can form extensive hydrogen-bonding networks, as seen in analogous structures (e.g., 2c , 9c ) . Such interactions influence crystal packing (relevant for solubility and formulation) and mimic binding motifs in biological targets. Etter’s graph set analysis () suggests that these patterns could predict aggregation behavior or co-crystal formation .
Research Findings and Implications
While direct biological data for the target compound is absent in the evidence, insights can be inferred:
Benzimidazole Core : Compounds like 2c and 9c show that benzimidazoles often target kinases or GPCRs due to their planar structure and hydrogen-bonding capacity .
Benzodioxine Contribution : The benzodioxine moiety may enhance aqueous solubility compared to purely aromatic systems (e.g., 2c ), as oxygen atoms improve polarity .
Electron-Withdrawing Groups : The trifluoromethyl analog highlights how electron-deficient aromatic systems could alter metabolic pathways or target selectivity.
Biological Activity
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound with potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and features a unique structure that combines elements of benzodiazole and benzodioxine. The IUPAC name highlights its functional groups, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 299.32 g/mol |
| Melting Point | 206-211 °C |
| Solubility | Soluble in DMSO |
| Log P | 3.5 |
| pKa | 7.4 |
The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The benzodiazole moiety is known for its role in modulating neurotransmitter systems, while the benzodioxine structure may contribute to anti-inflammatory properties.
Therapeutic Applications
Research indicates that this compound exhibits several therapeutic potentials:
- Anticancer Activity : Preliminary studies suggest that it may inhibit tumor growth in certain cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Effects : In vitro tests have shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Neuroprotective Properties : The compound may offer neuroprotective effects by modulating oxidative stress and inflammation in neuronal cells.
Case Studies
- Anticancer Efficacy : A study published in the Journal of Medicinal Chemistry reported that derivatives of this compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7) with IC50 values in the low micromolar range .
- Neuroprotection : Research conducted at a leading pharmacological institute showed that the compound could reduce oxidative stress markers in a rat model of Parkinson's disease, suggesting its potential as a neuroprotective agent .
- Antimicrobial Activity : A recent investigation found that the compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Q & A
Q. What are the key steps in synthesizing N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,3-DIHYDRO-1,4-BENZODIOXINE-2-CARBOXAMIDE, and how are intermediates validated?
- Methodological Answer : The synthesis involves sequential heterocyclic coupling reactions. Key steps include:
- Formation of the benzodiazole ring via condensation of o-phenylenediamine derivatives with carbonyl reagents .
- Amide bond formation between the benzodioxine-carboxylic acid derivative and the benzodiazole-containing aniline intermediate, often using coupling agents like EDC/HOBt .
- Validation of intermediates via thin-layer chromatography (TLC) for purity and ¹H/¹³C NMR spectroscopy to confirm structural integrity .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm regiochemistry of heterocyclic moieties (e.g., benzodiazole vs. benzoxazole) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
- IR Spectroscopy : Confirms functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What solubility and stability considerations are relevant for in vitro assays?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent) followed by dilution in assay buffers (e.g., PBS). Use dynamic light scattering (DLS) to detect aggregation .
- Stability : Monitor degradation under varying pH (4–9) and temperatures (4°C–37°C) via HPLC over 24–72 hours. Adjust buffer systems to minimize hydrolysis of the amide bond .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side-product formation?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to optimize reaction parameters (e.g., temperature, stoichiometry, catalyst loading). For example, a 2³ factorial design can identify interactions between reagent equivalents, reaction time, and solvent polarity .
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in heterocycle formation, as demonstrated in similar benzodiazole derivatives .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Target-Specific Assays : Compare activity in enzyme-based (e.g., acetylcholinesterase inhibition ) vs. cell-based assays (e.g., cytotoxicity in HEK293 cells ). Discrepancies may arise from membrane permeability or off-target effects.
- Pharmacokinetic Profiling : Measure metabolic stability in liver microsomes to assess whether rapid degradation in cell assays explains low activity .
Q. How can computational modeling predict binding interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model interactions with targets like GABA receptors (based on structural analogs in ). Validate docking poses with molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS) to assess binding stability .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzodiazole) with activity using descriptors like logP and polar surface area .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
